cis-Myrtanol

Übersicht

Beschreibung

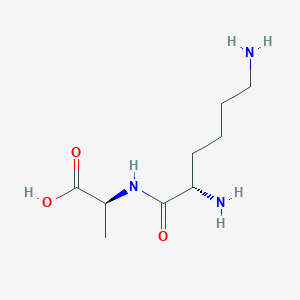

Cis-Myrtanol is a chemical compound that belongs to the class of monoterpenes. It is commonly found in plants such as Myrtus communis, Eucalyptus globulus, and Citrus limon. Cis-Myrtanol has been widely studied for its potential applications in the fields of medicine, agriculture, and food industry.

Wissenschaftliche Forschungsanwendungen

Biotransformation Studies

- Biotransformation by Fungi : The biotransformation of cis-Myrtanol by the fungus Glomerella cingulata has been studied. cis-Myrtanol was converted into several hydroxy-cis-myrtanol compounds and thujane-7, 10-diol, which involves cyclopropane ring structures (Miyazawa, Suzuki, & Kameoka, 1997).

Chemical Synthesis and Structure

- Synthesis of cis-Myrtanylstannanes : Enantiomerically pure cis- and trans-myrtanylstannanes were synthesized and characterized, demonstrating the potential for creating structurally complex compounds from cis-Myrtanol (Beckmann, Duthie, & Grassmann, 2009).

Biological and Ecological Interactions

- Role in Insect Behavior : cis-Myrtanol, among other compounds, was found to influence the behavior and attraction patterns of the southern pine beetle, Dendroctonus frontalis. This indicates a role in ecological interactions and pest management strategies (Sullivan, 2005).

Antimicrobial Activity

- Growth Inhibition of Intestinal Bacteria : cis-Myrtanol demonstrated growth-inhibitory activities against harmful intestinal bacteria, highlighting its potential as an antimicrobial agent (Yang, Lee, & Lee, 2015).

Chemical Reactions and Derivatives

- Aldol Reactions for Chiral Synthesis : The use of cis-Myrtanol in asymmetric aldol reactions was explored, demonstrating its utility in producing chiral compounds for chemical synthesis (Sobahi & Arabia, 2003).

Pheromonal Effects in Insects

- Interactions with Pine Beetles : Myrtenol, myrtanol, and myrtenal in the Dendroctonus armandi beetle and Pinus armandi interactions suggest roles in pest-host dynamics, potentially offering insights into pest management (Zhao et al., 2019).

Eigenschaften

CAS-Nummer |

15358-92-6 |

|---|---|

Produktname |

cis-Myrtanol |

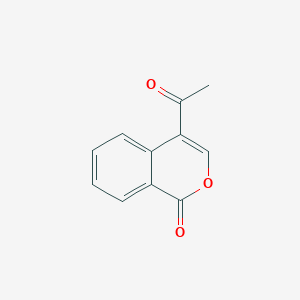

Molekularformel |

C10H18O |

Molekulargewicht |

154.25 g/mol |

IUPAC-Name |

[(1R,2S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol |

InChI |

InChI=1S/C10H18O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3/t7-,8-,9-/m1/s1 |

InChI-Schlüssel |

LDWAIHWGMRVEFR-IWSPIJDZSA-N |

Isomerische SMILES |

CC1([C@@H]2CC[C@@H]([C@H]1C2)CO)C |

SMILES |

CC1(C2CCC(C1C2)CO)C |

Kanonische SMILES |

CC1(C2CCC(C1C2)CO)C |

Andere CAS-Nummern |

15358-92-6 473-01-8 |

Synonyme |

(1alpha,2beta,5alpha)-6,6-dimethylbicyclo[3.1.1]heptane-2-methanol |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine](/img/structure/B97047.png)

![Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-[o-(dimethylamino)phenyl]-2,3-dihydro-5-methoxy-](/img/structure/B97049.png)

![2-[(2-carboxyphenyl)carbamoyl]benzoic Acid](/img/structure/B97061.png)

![exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate](/img/structure/B97067.png)